molecular formula C8H18N2 B1265423 2-(Azepan-1-yl)ethanamine CAS No. 51388-00-2

2-(Azepan-1-yl)ethanamine

Cat. No.: B1265423
CAS No.: 51388-00-2
M. Wt: 142.24 g/mol
InChI Key: QHRBDFUMZORTQD-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)ethanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Electronic Properties

  • Natural Bond Orbital Analysis : 2-(Azepan-1-yl)ethanamine derivatives have been explored for their optical properties through Natural Bond Orbital (NBO) analysis. The study revealed insights into intermolecular and intramolecular binding interactions and electron distribution, with a focus on the compound's nonlinear optical properties (Ulaş, 2020).

Materials Science and Engineering

  • Corrosion Inhibition : In the field of materials science, derivatives of this compound have been synthesized and applied as corrosion inhibitors for mild steel. This application is particularly relevant in corrosion engineering (Das et al., 2017).

Pharmacology and Drug Development

  • Drug Synthesis and Analysis : There has been significant interest in the synthesis of various derivatives of this compound for potential pharmacological applications. For instance, derivatives have been explored for H1-antihistamine activity, with a focus on quantitative structure-activity relationship (QSAR) analysis (Brzezińska et al., 2003; Brzezińska et al., 2004).

  • Chiral Synthesis : Research into the stereoselective synthesis of chiral-bridged azepanes from 2-azanorbornan-3-yl methanols showcases the compound's potential in creating novel molecular structures, which could be useful in drug synthesis (Wojaczyńska et al., 2012).

Biochemistry and Molecular Biology

  • DNA Interaction Studies : Studies involving Cu(II) complexes of this compound derivatives have been conducted to understand their interaction with DNA, which is crucial for understanding the molecular mechanisms of potential drug candidates (Kumar et al., 2012).

Crystallography and Molecular Structure

  • Hydrogen-Bonding Analysis : The analysis of hydrogen-bonding patterns in enaminones, including this compound derivatives, provides valuable insights into the molecular structures and interactions critical for designing new materials or pharmaceuticals (Balderson et al., 2007).

Enzyme Research

  • Biocatalysis and Drug Synthesis : The compound has been used in biocatalysis, demonstrating its potential in synthesizing specific drug intermediates using enzymes (Semproli et al., 2020).

Chemical Synthesis

  • Synthesis of Novel Compounds : Research has been conducted on the efficient synthesis of 1-(naphthalen-1-yl)ethanamine, showcasing the utility of this compound derivatives in synthesizing key intermediates for pharmaceuticals (Mathad et al., 2011).

Molecular Docking and Drug Discovery

  • Molecular Docking Studies : The compound has been used in molecular docking studies to identify novel pancreatic lipase inhibitors, highlighting its potential in drug discovery (Warad et al., 2020).

Safety and Hazards

The compound has been classified as dangerous, with hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(azepan-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBDFUMZORTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199388
Record name Hexahydro-1H-azepine-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51388-00-2
Record name Hexahydro-1H-azepine-1-ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051388002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydro-1H-azepine-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(azepan-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of nitrile 290 (5.58 g, 40.4 mmol) and Raney Nickel (50% w/w in water, ca. 5 mL) in EtOH (50 mL) and cNH3 (4 mL) was stirred under H2 (60 psi) for 16 h. The mixture was filtered through Celite, washed with EtOH (3×10 mL) and the solvent evaporated to give crude diamine 291 as an oil (2.03 g, 35%) which was used without further purification: 1H NMR δ 2.72 (t, J=6.1 Hz, 2H, CH2N), 2.60-2.68 (m, 4H, 2×CH2N), 2.53 (t, J=6.1 Hz, 2H, CH2N), 1.55-1.66 (m, 10H, 4×CH2, NH2).
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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